molecular formula C30H44O5 B1243615 (1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid

(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid

Cat. No. B1243615
M. Wt: 484.7 g/mol
InChI Key: YHBXMVZOQPOYGU-FDOZPVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid is a natural product found in Preussia aemulans with data available.

Scientific Research Applications

Stereoselective Synthesis and Asymmetric Synthesis Applications

  • The compound is utilized in stereoselective synthesis processes. An example includes the synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, a precursor for constructing complex sugar derivatives (Gerber & Vogel, 2001).
  • It is involved in asymmetric synthesis, such as in the production of enantiopure bicyclic β-amino acids, which are useful in medicinal chemistry (Songis et al., 2007).

Synthesis of Antibacterial Agents

  • The compound has applications in the synthesis of antibacterial agents, particularly in creating naphthyridine analogues effective against Gram-positive and Gram-negative bacteria (Remuzon et al., 1992).

Organic Synthesis and Chemical Transformations

  • It serves a role in organic synthesis, especially in the production of various bicyclic and tricyclic compounds. These processes are crucial for the development of various pharmaceuticals and chemical intermediates (Kitchin & Stoodley, 1973).
  • Its derivatives are used in the synthesis of compounds like benzamindo and oxabicyclo octene-ene-carboxylic acids, highlighting its versatility in chemical transformations (Yuan Zhe-dong, 2007).

Potential Use in Peptide Synthesis

  • There is research exploring the use of this compound's derivatives in peptide synthesis, especially in the creation of novel polyhydroxylated amino acids (Fernandez et al., 2010).

properties

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid

InChI

InChI=1S/C30H44O5/c1-16(2)17(3)7-8-18(4)19-9-10-20-21-11-12-22-28(6,26(34)35)23(31)13-24(32)30(22)15-29(21,30)25(33)14-27(19,20)5/h11,16,18-20,22-23,25,31,33H,3,7-10,12-15H2,1-2,4-6H3,(H,34,35)/t18-,19-,20+,22+,23+,25-,27-,28+,29+,30-/m1/s1

InChI Key

YHBXMVZOQPOYGU-FDOZPVTESA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@]34C2=CC[C@@H]5[C@]3(C4)C(=O)C[C@@H]([C@@]5(C)C(=O)O)O)O)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CC(C34C2=CCC5C3(C4)C(=O)CC(C5(C)C(=O)O)O)O)C

synonyms

S 19159
S-19159

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid
Reactant of Route 2
(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid
Reactant of Route 3
(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid
Reactant of Route 4
(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid
Reactant of Route 5
(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid
Reactant of Route 6
(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid

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